10,10-Dichlorophenanthren-9-one
Description
Properties
CAS No. |
5412-84-0 |
|---|---|
Molecular Formula |
C14H8Cl2O |
Molecular Weight |
263.1 g/mol |
IUPAC Name |
10,10-dichlorophenanthren-9-one |
InChI |
InChI=1S/C14H8Cl2O/c15-14(16)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(14)17/h1-8H |
InChI Key |
QANSXTMDJJDZDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dichlorophenanthren-9-one typically involves the chlorination of phenanthrene derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 10,10-Dichlorophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthren-9-ol derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
10,10-Dichlorophenanthren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10,10-Dichlorophenanthren-9-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
10,10-Dimethyl-9(10H)-anthracenone
- Structure : Anthracene backbone with methyl groups at position 10 and a ketone at position 7.
- Key Differences : Anthracene (linear) vs. phenanthrene (bent) backbone; methyl (electron-donating) vs. chlorine (electron-withdrawing) substituents.
- Impact : Methyl groups enhance electron density, increasing susceptibility to electrophilic substitution, whereas chlorine reduces reactivity in such processes .
10-Hydroxy-10-(1,3-thiazol-2-ylmethyl)-phenanthren-9(10H)-one
- Structure: Phenanthrenone with hydroxyl and thiazole-methyl substituents at position 10.
XE991 (10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone)
- Structure: Anthracenone with pyridinylmethyl groups at position 10.
- Key Differences : Bulky pyridinyl substituents enhance interactions with biological targets (e.g., K+ channels), whereas dichloro groups prioritize steric and electronic effects .
Physicochemical Properties
*Inferred from analogous chlorinated aromatics. †Price ranges correlate with purity and supplier (e.g., 136–440 €/mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
